Annatto

Descripción

Structure

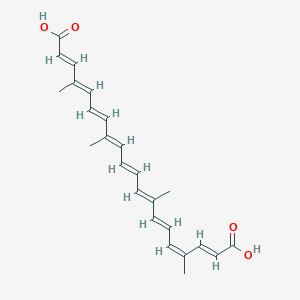

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKOASAVGLETCT-LRRSNBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274023 | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75X10-11 mm Hg at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-red solutions or powder /Extract/ | |

CAS No. |

626-76-6, 1393-63-1 | |

| Record name | cis-Norbixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annatto | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Orange 4 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annatto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NORBIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1WZE9GBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Constituents and Phytochemical Profiling of Annatto

Major Apocarotenoids of Annatto: Bixin (B190684) and Norbixin (B1239005)

Bixin and norbixin are the principal apocarotenoids responsible for this compound's distinctive coloration. uni.lunih.gov These compounds belong to the carotenoid family, which are widespread natural pigments. uni.lu

Structural Elucidation and Isomeric Forms Research

Bixin, first isolated from Bixa orellana seeds in 1875, is a C-25 diapo-carotenoid and an oil-soluble methyl ester of the dicarboxylic acid norbixin. uni.luthegoodscentscompany.cominvivochem.cnuni.ludokumen.pub Its complete chemical structure and stereochemistry were determined in 1961 using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govinvivochem.cndokumen.pubuni.lu Bixin is formed through the oxidative degradation of C40 carotenoids. nih.govuni.lu

Norbixin is a demethylated derivative of bixin, characterized by two carboxylic acid groups, making it water-soluble, unlike bixin which is fat-soluble. nih.govuni.luuni.luplantaedb.comidrblab.net While naturally occurring, norbixin is frequently referred to as a saponification product of bixin. uni.lunih.govuni.luidrblab.net Both bixin and norbixin exist in cis and trans stereoisomeric configurations due to the double bonds in their polyene chains. nih.govidrblab.netnih.gov In this compound seeds, cis-bixin, primarily in the 9-cis configuration, is the predominant form, constituting over 80% of the total carotenoid content. uni.luplantaedb.com Trans-bixin and cis-norbixin are also present as minor constituents. uni.lu Cis-bixin and cis-norbixin are generally less stable in extracts and can be partially converted to their more stable trans-configurations (known as isobixin and isonorbixin, respectively) upon heating. nih.govuni.luidrblab.net

Quantitative Distribution of Bixin and Norbixin in Bixa orellana Components

This compound seeds contain approximately 5% pigment, with bixin typically accounting for 70–80% of this pigment content. nih.govinvivochem.cnuni.lu Norbixin constitutes a smaller proportion, generally less than 20% of the total pigment. nih.govidrblab.net The poor water solubility of the this compound pigment is attributed to the high proportion of fat-soluble bixin compared to the water-soluble norbixin. nih.govidrblab.net

The quantitative distribution of bixin and norbixin can vary based on extraction methods and pH conditions. For instance, extraction using distilled water at pH 7 for 7.5 minutes yielded the highest bixin levels (61.06%), while norbixin reached its highest levels (30%) at pH 7 for 10 minutes. researchgate.net

Table 1: Approximate Quantitative Distribution of Major Apocarotenoids in this compound Seeds

| Compound | Approximate Concentration in Total Pigment | Solubility |

| Bixin | 70–80% nih.govuni.lu | Fat-soluble nih.govuni.luidrblab.net |

| Norbixin | < 20% nih.govidrblab.net | Water-soluble nih.govuni.luplantaedb.comidrblab.net |

Minor Carotenoid and Apocarotenoid Components Investigations

In addition to bixin and norbixin, this compound seeds contain several other carotenoids and apocarotenoids in trace amounts. Investigations have identified compounds such as β-carotene, cryptoxanthin, lutein, zeaxanthin, and methylbixin. invivochem.cnuni.luplantaedb.commdpi-res.comfishersci.cazu.edu.pk Other minor constituents include isobixin, bixein, bixol, and crocetin. invivochem.cnidrblab.netzu.edu.pkspectrabase.comnih.gov Recently, fourteen minor carotenoids were isolated and identified, with eleven of them being newly discovered. These minor carotenoids include methyl esters of apocarotenoids and diapocarotenoids with methyl and geranylgeranyl esters, ketone, or aldehyde functional groups, many bearing the same (9Z)-methyl ester end group as bixin. plantaedb.comthegoodscentscompany.com

Terpenoid and Sesquiterpene Compound Identification

This compound extracts also contain a variety of terpenoids and sesquiterpenes. uni.lufishersci.canih.govnih.govmurdoch.edu.au Geranylgeraniol is a significant diterpenoid component, representing approximately 1% of the dry seeds and up to 90-91% of diterpenoids in some this compound oil extracts. invivochem.cnnih.govnih.gov Other identified terpenoids and sesquiterpenes include squalene, farnesyl palmitate, ishwarane, bicyclogermacrene, germacrene D, caryophyllene, and α-pinene. nih.govnih.govfishersci.ca Sesquiterpenes can constitute a notable portion of total volatiles, reaching approximately 38% in acetone (B3395972) seed coat and crushed extracts. nih.gov

Tocotrienol (B1241368) and Tocopherol Composition Analysis

This compound is recognized as a source of vitamin E compounds, specifically tocotrienols and tocopherols. fishersci.canih.govmurdoch.edu.auexplorationpub.com Studies have identified the presence of γ-tocotrienol and δ-tocotrienol in this compound oil obtained by supercritical fluid extraction. fishersci.ca Delta-tocotrienol, in particular, has been noted to surpass the concentrations found in other common sources like palm oil and rice bran. explorationpub.com Other tocopherol forms, such as α-tocopherol, β-tocopherol, γ-tocopherol, and δ-tocopherol, are also components of the this compound chemical profile. spectrabase.comresearchgate.net

Phenolic Compound and Flavonoid Characterization

This compound extracts contain various phenolic compounds and flavonoids, which contribute to their antioxidant properties. researchgate.netfishersci.camurdoch.edu.auexplorationpub.com While their levels are typically 20–30 times lower than bixin content, they are important constituents. fishersci.ca Specific phenolic compounds identified include ellagic acid and salicylic (B10762653) acid. invivochem.cnidrblab.netzu.edu.pkspectrabase.com Flavonoids and phenolic carboxylic acids have been characterized in this compound seed extracts. fishersci.ca Other identified compounds include catechin, chlorogenic acid, chrysin, and butein. murdoch.edu.au The composition of phenolic compounds can vary with extraction pH, with higher total phenol (B47542) levels observed at pH 4, while higher flavonoid levels were found at alkaline pH (pH 9). researchgate.net

Extraction and Isolation Methodologies for Annatto Chemical Compounds

Advanced Extraction Technologies Research

Supercritical Fluid Extraction (SCFE) of Annatto Pigments

Role of Co-solvents in SC-CO2 Extraction Efficiency

Supercritical carbon dioxide (SC-CO2) extraction is a method that utilizes CO2 above its critical temperature and pressure, offering advantages such as low thermal effects and high selectivity for heat-sensitive compounds. While SC-CO2 is effective for nonpolar compounds, its efficiency in extracting more polar substances like bixin (B190684) can be limited researchgate.netnih.gov. To overcome this, co-solvents are often introduced to enhance the solvation power of SC-CO2 and improve the extraction yield of poorly soluble solutes nih.gov.

Studies have shown that the addition of organic solvents as co-solvents significantly increases the efficiency of bixin extraction from this compound seeds researchgate.netscielo.br. Ethanol (B145695) is a frequently used co-solvent, typically at concentrations below 10% of the CO2 quantity, due to its lower toxicity compared to methanol (B129727) nih.gov. For instance, using supercritical carbon dioxide with 5 mol% ethanol as the extraction fluid at pressures of 200 and 300 bar and temperatures of 40 and 60 °C resulted in a substantial increase in pigment recovery, from approximately 1% to 45% researchgate.net. The presence of seed oil itself can also act as a co-solvent, significantly improving bixin solubility in SC-CO2, with solubility values being up to ten times higher than those for pure bixin under similar conditions scielo.br.

A study on Peruvian this compound seeds found that optimal conditions for obtaining bixin and tocotrienol-rich extracts using SFE were 60 °C and 250 bar mdpi.com. Global extraction yields under various supercritical conditions ranged from 0.14 ± 0.00 to 1.42 ± 0.04 g/100 g seed d.b. mdpi.com. High yields were observed at 150 bar and 40 °C (1.42 ± 0.04 g/100 g d.b.), 150 bar and 50 °C (1.35 ± 0.03 g/100 g d.b.), and 250 bar and 60 °C (1.40 ± 0.01 g/100 g d.b.) mdpi.com.

| Co-solvent | SC-CO2 Pressure (bar) | SC-CO2 Temperature (°C) | Pigment Recovery (%) | Source |

|---|---|---|---|---|

| 5 mol% Ethanol | 200 | 40 | ~45 | researchgate.net |

| 5 mol% Ethanol | 300 | 60 | ~45 | researchgate.net |

| Seed Oil (natural) | 350 | 40 | ~10x higher solubility than pure bixin | scielo.br |

Ultrasound-Assisted Extraction (UAE) Method Development

Ultrasound-Assisted Extraction (UAE) is a "Green Chemistry" technique that promotes the extraction of bioactive compounds by inducing cavitation, which leads to cell collapse and enhanced mass transfer from the solid to the liquid phase nih.govmdpi.com. This method offers advantages such as shorter extraction times and reduced solvent consumption compared to traditional methods mdpi.com.

Optimization of UAE parameters is crucial for maximizing extraction yields. Key variables include ultrasound power, time, temperature, solvent type, and solid-to-solvent ratio mdpi.com. For this compound seeds, studies have optimized various conditions to achieve high extraction efficiencies. One study determined optimal ultrasound extraction conditions as an ultrasound power of 300 W, ultrasound time of 4 seconds (with a 6-second interval), total extraction time of 25 minutes, a liquid-to-solid ratio of 15:1 (mg/L), and an ethanol concentration of 48% researchgate.net. Under these conditions, the predicted yield was 2.894%, with an experimental yield of 2.902% researchgate.net.

Another optimization study for this compound color extraction identified optimal conditions at a temperature of 72.7 °C, extraction time of 7.25 minutes, a seed-to-solvent ratio of 14%, and a duty cycle of 0.8 seconds, resulting in an extraction efficiency of 6.35% researchgate.net. For bixin extraction specifically, research has investigated the influence of extraction temperature, solvent-to-raw material ratio, and sonication time ecronicon.net. Using absolute ethanol as the solvent, bixin yield increased from 0.765% to 0.911% when the temperature increased from 30 °C to 60 °C, while the seed/solvent ratio and sonication time were fixed at 1/20 (g/mL) and 50 minutes, respectively ecronicon.net. The bixin yield also increased from 0.099% to 0.593% as the seed/solvent ratio varied from 1:1 to 1:20 (g/mL) at 50 °C for 10 minutes ecronicon.net.

| Parameter | Optimal Value (Study 1) | Optimal Value (Study 2) | Optimal Value (Study 3 - Bixin Yield) | Source |

|---|---|---|---|---|

| Ultrasound Power | 300 W | N/A | N/A | researchgate.net |

| Ultrasound Time | 4 s (interval 6 s) | N/A | N/A | researchgate.net |

| Total Extraction Time | 25 min | 7.25 min | 10 min (for ratio study), 50 min (for temp study) | researchgate.netecronicon.net |

| Liquid/Solid Ratio | 15:1 (mg/L) | Seed-to-solvent: 14% | Seed/solvent: 1:20 (g/mL) | researchgate.netecronicon.net |

| Ethanol Concentration | 48% | N/A | Absolute ethanol | researchgate.netecronicon.net |

| Temperature | N/A | 72.7 °C | 60 °C | researchgate.netecronicon.net |

| Duty Cycle | N/A | 0.8 s | N/A | researchgate.net |

| Bixin Yield | 2.902% (experimental) | 6.35% (extraction efficiency) | 0.911% (at 60°C) | researchgate.netecronicon.net |

Pressurized Liquid Extraction (PLE) Applications

Pressurized Liquid Extraction (PLE), also known as Pressurized Water Extraction (PWE) when water is the solvent, is a technique that uses elevated temperatures and pressures to extract organic compounds from solid and semi-solid samples ufrn.brresearchgate.net. This method is considered a sustainable alternative for extracting antioxidants from natural sources, offering benefits such as speed, selectivity, and reduced solvent consumption compared to conventional methods ufrn.brresearchgate.net.

For this compound, PLE has been explored for extracting bixin from defatted seeds. Studies have investigated the performance of PLE using various solvents, including water, ethanol, and ethyl acetate (B1210297), at specific temperatures and pressures researchgate.net. For example, extractions were performed at 2 MPa and 333 K researchgate.net. Compared to low-pressure solvent extraction (LPSE), PLE with ethanol as the solvent achieved the largest yield of bixin per mass of seeds sapub.org. Conversely, water is generally not recommended as a suitable solvent for PLE extraction of bixin from this compound due to its lower efficiency ufrn.brsapub.org.

| Extraction Method | Solvent | Temperature (K) | Pressure (MPa) | Bixin Yield (%) | Notes | Source |

|---|---|---|---|---|---|---|

| LPSE (Conventional) | Pure Water | Room Temp | Ambient | 20.9 | ufrn.br | |

| LPSE (Conventional) | pH 10 NaOH | Room Temp | Ambient | 10.5 | ufrn.br | |

| LPSE (Conventional) | pH 14 NaOH | Room Temp | Ambient | 2.95 | ufrn.br | |

| PWE | Pure Water | 303 | 2 | 0.13 | ufrn.br | |

| PWE | Pure Water | 303 | 4 | 0.08 | ufrn.br | |

| PWE | Pure Water | 393 | 2 | 0.37 | Highest PWE yield | ufrn.br |

| PWE | Pure Water | 393 | 20 | 0.20 | Brownish coloration, caramel (B1170704) odor | ufrn.br |

| PWE | Pure Water | 353 | 2 | 0.22 | ufrn.br | |

| PWE | pH 10 NaOH | 353 | 2 | 0.58 | ufrn.br | |

| PWE | pH 14 NaOH | 353 | 2 | 0.40 | ufrn.br | |

| PLE | Ethanol | 333 | 2 | Largest yield (relative to other PLE solvents) | Compared to LPSE, PLE with ethanol yielded more bixin per mass of seeds | researchgate.netsapub.org |

| PLE | Ethyl Acetate | 333 | 2 | researchgate.net | ||

| PLE | Water | 333 | 2 | Not recommended | researchgate.netsapub.org |

Advanced Analytical Methodologies for Annatto Compound Characterization and Quantification

Chromatographic Separations and Detection Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/ESI-MS, UPLC-MS/QTOF) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are indispensable for the analysis of non-volatile compounds in annatto, particularly the major carotenoids like bixin (B190684) and norbixin (B1239005), as well as other less volatile bioactive constituents such as phenolic compounds and tocotrienols nih.govnih.govnih.gov. The coupling of liquid chromatography (LC) with mass spectrometry (MS) offers high separation efficiency and sensitive detection, making it suitable for complex matrices.

LC-MS/MS and LC/ESI-MS: These hyphenated techniques are widely employed for the identification and quantification of bixin and norbixin isomers. LC-MS/MS, utilizing tandem mass spectrometry, provides enhanced selectivity and sensitivity by fragmenting precursor ions, allowing for more confident identification even in trace amounts nih.gov. Electrospray Ionization (ESI) is a common ionization technique used in LC-MS, particularly effective for polar and non-volatile compounds, generating charged molecules from the liquid phase mdpi.commdpi.com. An optimized HPLC-DAD-MS/MS method has been developed to identify and quantify carotenoids and phenolic compounds in this compound seeds, demonstrating good linearity, sensitivity, accuracy, and precision nih.gov.

UPLC-MS/QTOF: Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-MS/QTOF) represents an advanced approach offering superior resolution, sensitivity, and accurate mass measurements for both known and unknown non-volatile compounds nih.govnih.gov. This technique is particularly valuable for in-depth characterization, enabling the identification of a broad array of bioactive constituents, including novel compounds. For instance, UPLC-MS/QTOF has been used to characterize this compound byproducts, revealing over thirty pharmacologically significant compounds, including dihydroactinidiolide, dihydrochalcone, and various phytoene (B131915) derivatives nih.govdntb.gov.uaresearchgate.netresearchgate.net.

These methods allow for precise quantification and structural elucidation, as demonstrated by studies optimizing analytical methods for cis-bixin and cis-norbixin in food, achieving high linearity (R² ≥ 0.999) and low detection limits (e.g., 0.03 µg/mL for cis-norbixin and 0.05 µg/mL for cis-bixin) foodsafety.or.kr.

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the qualitative assessment and preliminary screening of this compound extracts sapub.orgresearchgate.netresearchgate.net. While less quantitative than LC-MS techniques, TLC is valuable for initial purity checks, monitoring extraction processes, and identifying the presence of major coloring components like bixin and norbixin.

The principle of TLC involves the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase sapub.orgacs.org. In this compound analysis, TLC has been successfully applied to qualitatively identify total carotenoids and other chemical compositions such as volatile oil compounds, antioxidant compounds, and phenolic compounds in this compound extracts sapub.orgresearchgate.net. Different solvent systems can be optimized to achieve better separation of various compounds, leading to distinct colored spots on the TLC plate acs.orgrepec.org. For example, a benzene-ethyl acetate (B1210297) system with a ratio of 7:3 has been found effective for chloroform (B151607) extracts, revealing yellow (low polarity) and red-brick (medium and higher polarity) spots corresponding to this compound constituents researchgate.netrepec.org. The retention factor (Rf value), defined as the ratio of the distance traveled by the component to the distance traveled by the solvent front, is a key parameter for qualitative identification in TLC sapub.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the comprehensive structural identification and elucidation of this compound compounds acs.orgresearchgate.nettandfonline.com. It provides detailed information about the molecular structure, including the connectivity of atoms, stereochemistry, and the presence of specific functional groups. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) experiments are utilized for this purpose.

NMR spectroscopy is particularly crucial for confirming the precise chemical structures of isolated this compound compounds, including various cis-trans isomers of bixin and norbixin, and for identifying novel apocarotenoids or other trace constituents acs.orgresearchgate.net. For instance, ¹H and ¹³C NMR spectroscopy, often combined with mass spectrometry, has been instrumental in establishing the structures of new apocarotenoids isolated in trace amounts from Bixa orellana seeds acs.org. The detailed spectral data obtained from NMR allows for the unambiguous assignment of protons and carbons, providing definitive evidence for structural assignments that complement data from other analytical techniques lipidmaps.orgcriver.com. The ability of NMR to differentiate between cis and trans isomers is particularly important for this compound, as these isomers can have different properties and stabilities researchgate.net.

Mass Spectrometry (MS) Techniques for Compound Elucidation and Verification

Mass Spectrometry (MS) techniques are fundamental for the elucidation and verification of this compound compounds, providing critical information on molecular weight and fragmentation patterns mdpi.comresearchgate.nettandfonline.com. When coupled with chromatographic separation methods (e.g., LC-MS), MS offers high sensitivity and selectivity, making it invaluable for analyzing complex this compound extracts.

Various MS techniques are applied:

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique widely used for thermally labile and polar compounds like bixin and norbixin, producing protonated or deprotonated molecular ions mdpi.com. LC/ESI-MS has been effectively used for the analysis of bioactive compounds in this compound seed extracts researchgate.net.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a surface analytical technique that can be used to study the chemical and molecular compositions of this compound, including its main constituents and degradation products directly from seeds or extracts spectroscopyeurope.comresearchgate.net. It can provide insights into the spatial distribution of elements and degradation characteristics spectroscopyeurope.com.

Quadrupole-Time-of-Flight (QTOF) Mass Spectrometry: As part of UPLC-MS/QTOF systems, QTOF analyzers offer high mass accuracy and resolution, enabling precise molecular weight determination and detailed fragmentation analysis. This is crucial for identifying unknown compounds and confirming the structures of known ones by comparing experimental fragmentation patterns with theoretical ones or library data nih.govnih.gov. MS provides invaluable information for confirming the identities of natural products, particularly if they are known compounds, and by analyzing fragmentation patterns, it can reveal functional groups and their linkages within a unique molecular structure mdpi.com.

Comparative Evaluation of Analytical Methods for Precision and Accuracy

The selection of an analytical method for this compound compound characterization and quantification depends on the specific analytical goal, the complexity of the sample matrix, and the required level of precision, accuracy, sensitivity, and throughput.

LC-MS techniques (LC-MS/MS, UPLC-MS/QTOF) are generally considered the gold standard for quantitative analysis of non-volatile this compound compounds due to their high sensitivity, excellent selectivity, and ability to separate and identify multiple compounds simultaneously nih.govfoodsafety.or.krcriver.com. They offer superior precision and accuracy, with reported recovery rates for cis-bixin and cis-norbixin often exceeding 98% and relative standard deviations (%RSD) typically below 8% foodsafety.or.kr. For example, a validated HPLC method for bixin and norbixin showed intra-day and inter-day accuracies of 87.99%–96.62% and 89.15%–96.99% for bixin, respectively, and 88.16%–105.07% and 91.23%–105.81% for norbixin, respectively, with RSD values ranging from 0.21% to 2.69% nih.gov. These methods are particularly suited for comprehensive profiling and regulatory compliance where precise quantification is critical.

TLC is a qualitative or semi-quantitative method, primarily used for rapid screening, preliminary purity assessment, and monitoring of extraction fractions sapub.orgrepec.org. Its advantages lie in its simplicity, low cost, and minimal equipment requirements, making it accessible for initial assessments sapub.orgacs.org. However, TLC lacks the precision, accuracy, and sensitivity of LC-MS methods, and its ability to resolve complex mixtures is limited sapub.orgrepec.org.

NMR spectroscopy excels in providing detailed structural elucidation, offering unambiguous identification of compounds and their stereochemistry acs.orgresearchgate.netcriver.com. While powerful for structural confirmation, NMR is generally less sensitive than MS for trace analysis and requires higher sample concentrations criver.com. It is often used in conjunction with MS for a more complete characterization of novel or complex structures acs.orgcriver.com.

Standalone MS techniques provide molecular weight and fragmentation information, crucial for compound verification and identification mdpi.com. However, without chromatographic separation, they may struggle with complex mixtures containing isomers or compounds with similar masses. Coupling MS with LC (LC-MS) overcomes this limitation, providing both separation and detailed mass spectral data mdpi.com.

Stability and Degradation Kinetics of Annatto Chemical Compounds

Mechanistic, Thermodynamic, and Kinetic Aspects of Annatto Pigment Degradation

The stability of this compound pigments, notably bixin (B190684) and norbixin (B1239005), is significantly influenced by environmental factors such as light, oxygen, temperature, and pH uni.lufishersci.co.ukresearchgate.netresearchgate.net. The chemical structure of these carotenoids, characterized by an extensive system of conjugated double bonds, renders them highly susceptible to isomerization and oxidative degradation.

Degradation pathways are complex, involving both cis-trans isomerization and oxidative cleavage. Bixin, the primary oil-soluble component, can undergo a series of reactions leading to the formation of trans and other mono- and di-cis isomers. Oxidative degradation is a major cause of instability, leading to the cleavage of the conjugated polyene chain. This process results in the loss of color and, in some instances, the formation of undesirable volatile compounds and off-flavors. Specific volatile degradation products, such as m-xylene (B151644) and toluene, have been identified, particularly when this compound is subjected to temperatures exceeding 100°C.

Kinetic studies on the thermal degradation of this compound pigments frequently indicate a first-order reaction model. For instance, the thermal degradation of norbixin microcapsules (MCN) in an aqueous model system at temperatures ranging from 60°C to 98°C for 300 minutes followed first-order kinetics uni.luresearchgate.netresearchgate.net. The activation energy (Ea) for the degradation of microencapsulated norbixin was determined to be 15.08 kcal/mol, which is notably higher than that for non-encapsulated norbixin (7.61 kcal/mol), demonstrating the protective effect of encapsulation researchgate.netresearchgate.net.

The degradation rates of carotenoids are also influenced by the presence of oxidizing agents. Studies have shown that degradation rates can be three times higher in the presence of ozone (O3) compared to oxygen (O2), with some carotenoids exhibiting zero-order kinetics under specific oxidative conditions. Generally, higher temperatures and prolonged heating times significantly accelerate the reduction of all-trans carotenoid content.

Light exposure is another critical factor in pigment degradation. Norbixin concentration decreases during storage, with a faster rate of loss observed under light conditions. Conversely, higher concentrations of norbixin have been observed to act as a protective factor against photo-degradation. The presence of metal ions, with or without hydrogen peroxide (H2O2), and reduced pH can increase the bleaching of norbixin, while antioxidants such as ascorbic acid and tocopherol, along with chelating agents, can mitigate this effect.

Strategies for Enhancing the Stability of this compound Compounds

To overcome the inherent instability of this compound compounds, various strategies have been developed, primarily focusing on protecting the susceptible conjugated double bond system from environmental stressors. These strategies aim to enhance the shelf-life, applicability, and effectiveness of this compound as a natural colorant. Key approaches include microencapsulation and complexation with other materials uni.lufishersci.co.ukresearchgate.netresearchgate.net. Additionally, the incorporation of antioxidants and modifications to extraction processes and atmospheric conditions can contribute to improved stability fishersci.co.uk.

Microencapsulation Techniques for Improved Norbixin Stability

Microencapsulation is a widely adopted and effective technique for significantly improving the stability and solubility of this compound carotenoids, particularly norbixin uni.lufishersci.co.ukresearchgate.netresearchgate.net. This process involves entrapping the active compounds within a protective matrix or wall material, thereby shielding them from deleterious environmental factors such as light, oxygen, and temperature.

Common Microencapsulation Methods and Wall Materials:

Spray-drying: This is one of the most prevalent and efficient methods used in the food industry for microencapsulation due to its cost-effectiveness and high efficiency uni.lufishersci.co.ukresearchgate.netresearchgate.net.

Freeze-drying (Lyophilization): This technique is also employed, yielding microencapsulated products with high solubility and oxidative stability.

Various wall materials are utilized, with their selection impacting the encapsulation efficiency and the stability of the final product. Commonly used materials include:

Gum Arabic (GA) and Maltodextrin (MD): These are frequently used, often in combination. Studies have shown that formulations with 100% Gum Arabic exhibit high microencapsulation efficiency (74.91%) and significantly enhance norbixin stability under heat and light conditions uni.luresearchgate.netresearchgate.net.

Whey Protein Concentrate (WPC): When combined with maltodextrin, WPC can contribute to good solubilization of the microencapsulated powders uni.lu.

Native Carbohydrates: Hemicellulose and starch, naturally present in the this compound seed integument, can also contribute to the encapsulation efficiency and dispersion stability of the colorant fishersci.co.uk.

Chitosan (B1678972) Nanoparticles: Encapsulation within chitosan nanoparticles has been shown to improve stability, with 85% of the activity retained after 12 days at 25°C.

Liposomes: Liposomal encapsulation has demonstrated an increase in norbixin's water dispersibility and chemical stability, particularly under acidic pH conditions.

Impact on Stability: Microencapsulation demonstrably improves the thermal stability of norbixin. For example, the activation energy (Ea) required for the degradation of microencapsulated norbixin (15.08 kcal/mol) was found to be twice as high as that for non-encapsulated norbixin (7.61 kcal/mol) researchgate.netresearchgate.net. This increased activation energy indicates a greater resistance to thermal degradation.

Table 1: Effect of Microencapsulation on Norbixin Thermal Degradation Activation Energy

| Norbixin Form | Activation Energy (Ea, kcal/mol) | Reference |

| Non-encapsulated | 7.61 | researchgate.netresearchgate.net |

| Microencapsulated | 15.08 | researchgate.netresearchgate.net |

The enhanced stability provided by microencapsulation translates to a longer shelf-life for the bioactive compound. In an isotonic tangerine soft drink, norbixin microcapsules showed significantly improved stability under accelerated conditions (heat and light), resulting in a much longer half-life compared to non-encapsulated norbixin.

Complexation and Material Binding Approaches

Beyond microencapsulation, complexation and material binding offer alternative strategies to enhance the stability and solubility of this compound compounds, particularly norbixin, which exhibits pH-dependent solubility.

Norbixin is water-soluble at neutral and alkaline pH levels but tends to precipitate in acidic environments (below neutral pH). To address this limitation and improve its stability in various matrices, particularly acidic food products, approaches involving the binding of norbixin to proteins and other biopolymers have been explored.

Key Complexation and Binding Strategies:

Whey Protein Isolate (WPI) and Alginate: The addition of whey protein isolate has been shown to prevent norbixin precipitation across a broad pH range (pH 2 to pH 7), with the inclusion of alginate effectively preventing isoelectric precipitation of WPI at pH 5. This complexation significantly increases norbixin's solubility and stability in aqueous systems.

β-Cyclodextrin: The interaction of bixin with β-cyclodextrin has been investigated as a method for complexation, aiming to improve its stability. Such host-guest interactions can encapsulate the hydrophobic carotenoid within the cyclodextrin (B1172386) cavity, thereby protecting it from degradation.

These complexation and binding approaches leverage intermolecular interactions to create more stable and soluble forms of this compound pigments, expanding their potential applications in diverse product formulations.

Biological Activities and Pharmacological Investigations of Annatto Constituents

Antioxidant Activity Research of Annatto Extracts

This compound (Bixa orellana L.) extracts are a significant source of natural antioxidants, primarily due to their rich composition of carotenoids and other phytochemicals. healthbenefitstimes.comhealthline.com These compounds confer protective effects against oxidative stress, a key factor in the pathogenesis of various chronic diseases. healthline.comnih.gov Research has extensively utilized various in vitro and cellular models to quantify and understand the antioxidant potential of this compound and its constituents.

The antioxidant capacity of this compound extracts is frequently evaluated using established in vitro chemical assays that measure the ability of the extract to scavenge free radicals or reduce oxidants.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method. In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. japsonline.comnih.gov Studies have demonstrated that this compound extracts exhibit significant DPPH scavenging activity. For instance, one study found the free radical scavenging activity of an this compound extract ranged from 5.5% to 48.9% at concentrations between 0.25 and 2.5 μg/ml, which was comparable to the activity of ascorbic acid (vitamin C). japsonline.comresearchgate.net Another investigation determined the IC50 (the concentration required to scavenge 50% of DPPH radicals) of this compound dye extracted via conventional methods to be 549.3 ppm, while ultrasound-assisted extraction yielded a slightly more potent extract with an IC50 of 547.8 ppm. brieflands.com

The Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color. nih.gov Research on this compound seed extract has shown a strong, concentration-dependent linear relationship in its iron (III) oxide reducing power, comparable to that of ascorbic acid, indicating its potent ability to donate electrons and neutralize free radicals. japsonline.comresearchgate.net

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method used to screen antioxidant activity. It measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). While less commonly reported for this compound in the reviewed literature, this assay is a standard method for determining the total antioxidant capacity of plant extracts. ijpsonline.com

Beyond simple chemical assays, research has delved into the cellular mechanisms through which this compound constituents exert their antioxidant effects. This compound has been shown to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in biological systems. nih.gov In a study involving neutrophils from alloxan-induced diabetic rats, a model characterized by high oxidative stress, supplementation with this compound extract significantly modulated the excessive production of ROS and NO by these immune cells. nih.gov This suggests that this compound can help restore the oxidant/antioxidant balance in a cellular environment, which is crucial for preventing cellular damage. nih.gov

Interestingly, some this compound constituents can exhibit pro-oxidant properties under specific conditions, particularly in cancer cells. The compound cis-bixin has been found to exert selective cytotoxic effects against myeloma cells by imposing cellular ROS. nih.gov This pro-oxidant activity is linked to the inhibition of key redox enzymes, thioredoxin (Trx) and thioredoxin reductase (TrxR1), which are crucial for maintaining the cellular redox balance. nih.gov By disrupting these systems, cis-bixin promotes oxidative stress to a level that induces cancer cell death. nih.gov

The potent antioxidant capacity of this compound is not attributed to a single molecule but rather to a synergistic combination of several bioactive compounds. healthbenefitstimes.comhealthline.com

The primary contributors are the carotenoids bixin (B190684) and norbixin (B1239005) . healthbenefitstimes.comhealthline.com Bixin, a fat-soluble apocarotenoid, makes up to 80% of the total carotenoids in the seeds and is highly effective at scavenging free radicals and protecting lipid membranes from oxidative damage. healthbenefitstimes.com Norbixin, the water-soluble derivative of bixin, has also been shown to protect DNA against oxidative damage in vitro. nih.gov

This compound is also a rich source of tocotrienols , a form of vitamin E known for its powerful antioxidant properties. healthbenefitstimes.comhealthline.com Tocotrienols are particularly effective at protecting cell membranes from lipid peroxidation and are considered potent lipid-soluble antioxidants. youtube.com

Antimicrobial Activity Studies

This compound extracts have demonstrated notable antimicrobial properties, positioning them as a potential source of natural preservatives and therapeutic agents. The active compounds in this compound can denature proteins in microbial cell membranes, leading to inactivation or cell death. researchgate.net

Research consistently shows that this compound extracts are more effective against Gram-positive bacteria than Gram-negative bacteria. brieflands.comnih.govmyfoodresearch.comresearchgate.net This differential sensitivity is attributed to the structural differences in the bacterial cell wall. Gram-negative bacteria possess a hydrophilic outer membrane rich in lipopolysaccharide (LPS), which acts as a barrier, blocking the penetration of many antimicrobial compounds. myfoodresearch.com Gram-positive bacteria lack this outer membrane, making them more susceptible. myfoodresearch.com

Studies have confirmed the inhibitory effects of this compound against a range of Gram-positive organisms, including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Clostridium perfringens. brieflands.comnih.govwalisongo.ac.id While activity against Gram-negative bacteria like Escherichia coli and Salmonella enteritidis has been observed, it is generally weaker, often requiring higher concentrations of the extract to achieve an inhibitory effect. brieflands.comwalisongo.ac.id

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Numerous studies have determined the MIC values of various this compound extracts against different bacterial strains, providing quantitative evidence of their antibacterial potency.

Below is a summary of MIC values reported in the literature.

| Bacterial Strain | Type of Bacteria | This compound Extract Type | MIC Value | Reference |

|---|---|---|---|---|

| Bacillus cereus | Gram-Positive | Conventional | 16 mg/mL | brieflands.com |

| Bacillus subtilis | Gram-Positive | Conventional | 16 mg/mL | brieflands.com |

| Escherichia coli | Gram-Negative | Conventional | 64 mg/mL | brieflands.com |

| Salmonella enteritidis | Gram-Negative | Conventional | 64 mg/mL | brieflands.com |

| Bacillus cereus | Gram-Positive | Ultrasound-Assisted | 8 mg/mL | brieflands.com |

| Bacillus subtilis | Gram-Positive | Ultrasound-Assisted | 8 mg/mL | brieflands.com |

| Escherichia coli | Gram-Negative | Ultrasound-Assisted | 64 mg/mL | brieflands.com |

| Staphylococcus aureus | Gram-Positive | Water-Soluble | 0.16% (v/v) | nih.gov |

| Bacillus cereus | Gram-Positive | Water-Soluble | 0.08% (v/v) | nih.gov |

| Clostridium perfringens | Gram-Positive | Water-Soluble | 0.31% (v/v) | nih.gov |

| Listeria monocytogenes | Gram-Positive | Water-Soluble | 1.25% (v/v) | nih.gov |

| Staphylococcus aureus | Gram-Positive | Ethanolic/DMSO | 75 - 750 µg/mL | researchgate.net |

| Bacillus subtilis | Gram-Positive | Ethanolic/DMSO | 75 - 750 µg/mL | researchgate.net |

Antifungal Properties Investigations

This compound and its primary constituent, bixin, have demonstrated notable antifungal activity against a range of fungal species. In test-tube studies, this compound extracts have been shown to kill various fungi, including Aspergillus niger, Neurospora sitophila, and Rhizopus stolonifer. healthline.com Further research indicates that this compound can inhibit the growth of fungi in food applications, such as extending the shelf life of bread. healthline.com

The apocarotenoid bixin, in particular, has been a focus of antifungal research. Studies have revealed its activity against eight different Candida strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 256 μg/mL. acs.orgnih.gov The most significant activity was observed against Candida glabrata (MIC = 2 μg/mL) and Candida tropicalis (MIC = 4 μg/mL). acs.orgnih.gov Bixin has also shown potential as a natural antifungal agent by inhibiting virulence factors in Candida albicans. acs.orgnih.gov

Investigations into bixin's effects on dermatophytic fungi also show promise. Isolated bixin displayed MICs of 2.5 mg/mL and Minimal Fungicidal Concentrations (MFCs) of 5.0 mg/mL for two strains of Trichophyton rubrum. sbmicrobiologia.org.br Interestingly, when encapsulated in a galactomannan (B225805) polymer matrix, the bixin microcapsules exhibited enhanced activity, with significantly lower MICs (0.07 mg/mL and 0.62 mg/mL) and MFCs (0.15 mg/mL and 1.25 mg/mL) for the same T. rubrum strains. sbmicrobiologia.org.br The encapsulated form also showed activity against Candida parapsilosis, whereas isolated bixin did not. sbmicrobiologia.org.br

Table 2: Antifungal Activity of Bixin and this compound Extracts

| Fungal Species | This compound Constituent | MIC |

|---|---|---|

| Candida glabrata | Bixin | 2 μg/mL |

| Candida tropicalis | Bixin | 4 μg/mL |

| Candida parapsilosis | Bixin Microcapsules | 2.5 mg/mL |

| Trichophyton rubrum (strain 6753) | Isolated Bixin | 2.5 mg/mL |

| Trichophyton rubrum (strain 6753) | Bixin Microcapsules | 0.07 mg/mL |

| Trichophyton rubrum (strain 6212) | Isolated Bixin | 2.5 mg/mL |

| Trichophyton rubrum (strain 6212) | Bixin Microcapsules | 0.62 mg/mL |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to the presence of various phytochemicals, including alkaloids, flavonoids, tannins, and phenols. myfoodresearch.comhealth.com One of the primary proposed mechanisms of action involves the disruption of microbial cell membranes. myfoodresearch.com These compounds can increase membrane permeability, leading to a loss of cellular integrity and ultimately causing cell death. myfoodresearch.com

Anti-inflammatory Research of this compound Compounds

This compound and its constituent compounds, particularly bixin and norbixin, have been the subject of numerous studies investigating their anti-inflammatory properties. healthline.comresearchgate.net Research suggests that these compounds may reduce inflammation by modulating various signaling pathways. frontiersin.orgnih.gov

In a carrageenan-induced paw edema model in rats, orally administered bixin (30 mg/kg) significantly decreased paw edema and reduced the migration of neutrophils, as indicated by lower myeloperoxidase activity. thieme-connect.comnih.govresearchgate.net Bixin has been shown to reduce the levels of pro-inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). thieme-connect.com

The anti-inflammatory mechanisms of bixin are linked to its ability to inhibit key inflammatory pathways. Studies suggest bixin may suppress inflammation by inhibiting the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) and the thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome pathways. frontiersin.orgnih.gov For instance, bixin treatment reduced the protein expression of TLR4 and key downstream molecules in human cardiac muscle cells. frontiersin.orgnih.gov In animal models of renal damage, bixin attenuated the expression of TLR4 and MyD88 and decreased the activity of NF-κB p65, TNF-α, and IL-1β. frontiersin.orgnih.gov Furthermore, bixin has demonstrated potent anti-inflammatory effects in models of acute and chronic asthma, where it alleviated airway hyperresponsiveness and suppressed elevated pro-inflammatory cytokines. frontiersin.orgnih.gov

Norbixin has also shown anti-inflammatory activity. In a human study, participants ingesting a test meal with norbixin had a significant reduction in serum pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α. frontiersin.org

Analgesic Properties Assessments

The carotenoid bixin has been investigated for its potential pain-relieving, or antinociceptive, properties in several preclinical models. thieme-connect.comnih.gov In a study using the formalin test in rats, which assesses response to persistent pain, bixin at doses of 15 and 30 mg/kg significantly reduced the number of flinches in both the initial (neurogenic) and later (inflammatory) phases of the test. thieme-connect.comnih.gov This suggests that bixin may act on both central and peripheral pain pathways. thieme-connect.com

In the hot plate test, a model for centrally mediated pain, the higher dose of bixin (30 mg/kg) increased the latency time, indicating a pain-relieving effect. thieme-connect.comnih.gov Furthermore, in the acetic acid-induced writhing test in mice, a model of visceral inflammatory pain, bixin significantly reduced the number of writhings. thieme-connect.comnih.gov Importantly, these analgesic effects were observed without altering general locomotor performance, suggesting the effects are not due to sedation. thieme-connect.comnih.gov These findings represent the first report on the antinociceptive properties of bixin, validating its potential use as an analgesic agent. thieme-connect.comnih.gov

Hypoglycemic Effects Studies

This compound and its carotenoids, bixin and norbixin, have been evaluated for their potential to lower blood glucose levels. scielo.brresearchgate.net In an experimental model of streptozotocin-induced diabetes in rats, this compound treatment resulted in significantly lower blood sugar levels compared to untreated diabetic animals. scielo.brresearchgate.net The hypoglycemic effect was sustained over a twelve-hour evaluation period, with the most significant reduction occurring two hours after administration. scielo.brresearchgate.net Similarly, an this compound extract was found to decrease blood glucose in fasting normoglycemic and streptozotocin-induced diabetic dogs. nih.gov

The mechanisms underlying these effects are under investigation. One study concluded that this compound lowered blood glucose by stimulating the peripheral utilization of glucose. nih.gov Another study in dogs suggested that the hypoglycemic effect was mediated by an increase in plasma insulin (B600854) concentration and an increase in insulin binding to its receptor. nih.gov

Bixin has also been shown to possess hypoglycemic properties. Oral administration of bixin (10 mg/kg) significantly reduced glucose levels in alloxan-induced diabetic rats. nih.govresearchgate.net In silico studies suggest that bixin may exert its effects through interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma (PPARγ), which is a key regulator of glucose metabolism and insulin sensitivity. nih.govresearchgate.nettandfonline.com

However, some conflicting results have been reported. While one study in mice showed hypoglycemic effects from this compound extract and norbixin along with reduced insulin levels, a study in rats reported a hyperglycemic effect with increased plasma insulin levels, suggesting potential species- and sex-dependent differences. frontiersin.org

Antidiarrheal Activity Evaluations

This compound (derived from Bixa orellana) has been traditionally used in various cultures for the treatment of diarrhea. nih.gov Scientific investigations into its constituents have sought to validate these ethnobotanical uses. Studies have demonstrated that extracts from this compound possess notable antidiarrheal properties, attributable to the presence of bioactive compounds such as flavonoids, tannins, terpenes, saponins, and sterols. nih.gov These compounds are thought to exert their effects through mechanisms that include inhibition of intestinal transit and antisecretory actions. nih.gov

Research involving animal models has provided quantitative evidence of this compound's efficacy. In a study using a castor oil-induced diarrhea model in mice, a hydroethanolic extract of Bixa orellana leaves demonstrated a significant, dose-dependent reduction in the severity of diarrhea. nih.gov The extract inhibited diarrhea, reduced the frequency of stools, and suppressed intestinal peristalsis as well as the secretion of water and electrolytes. nih.gov Similarly, a methanolic extract of the leaves was found to produce a maximal antidiarrheal activity of 85% at a dose of 500 mg/kg. nih.govjpbs.in Further studies with methanolic seed extracts also confirmed significant antidiarrheal activity when compared to the standard drug loperamide. journaljpri.com

These findings suggest that various this compound extracts can interfere with the pathophysiological processes of diarrhea. The presence of tannins may contribute by precipitating proteins in the intestinal mucosa, thereby reducing secretions. Flavonoids are known to inhibit intestinal motility, potentially through interactions with α2-adrenergic and calcium systems. nih.gov

| This compound Preparation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hydroethanolic Leaf Extract | Castor oil-induced diarrhea in mice | Produced significant decreases in diarrhea severity (35.52% to 87.80%). Inhibited intestinal peristalsis and fluid secretion. | nih.gov |

| Methanolic Leaf Extract | Not specified | Showed maximal antidiarrheal activity of 85% at 500 mg/kg. | jpbs.in |

| Methanolic Seed Extract | Castor oil and MgSO4 induced diarrhea in mice | Demonstrated significant antidiarrheal activity (75%) comparable to loperamide. | journaljpri.com |

Anticancer and Cytotoxic Activity Research

Constituents of this compound have been the subject of extensive research for their potential anticancer and cytotoxic activities. nih.govnih.gov The primary focus has been on carotenoids, such as bixin and its derivatives, and tocotrienols, a form of vitamin E. nih.govhealthbenefitstimes.com These compounds have been shown to induce cytotoxicity in a wide array of tumor cell lines. nih.gov

One of the key constituents, cis-bixin, has demonstrated significant cytotoxic effects. nih.govnih.gov Mechanistic studies suggest that its activity is mediated through the induction of cellular reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.govnih.gov This imposition of ROS is linked to the inhibition of critical redox enzymes, thioredoxin (Trx) and thioredoxin reductase (TrxR1), which are essential for maintaining the cellular redox balance. nih.govnih.gov By disrupting this pathway, cis-bixin can selectively induce cell death in malignant cells.

This compound-derived tocotrienols, particularly delta- and gamma-tocotrienol, also exhibit potent anticancer properties. mdpi.com Their mechanisms of action are multifaceted and include the induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and the suppression of critical cancer-related signaling pathways like Wnt and phosphoinositide 3-kinase (PI3K)/Akt. mdpi.com

Modulation of Apoptosis Pathways

A significant aspect of the anticancer activity of this compound constituents is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Research has shown that cis-bixin-induced cytotoxicity is associated with classic apoptotic morphological changes. nih.gov The induction of apoptosis is further confirmed by biochemical markers such as the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death. nih.gov

The apoptotic process initiated by this compound compounds involves the activation of specific cellular stress pathways. For instance, tocotrienols have been found to upregulate signaling pathways related to ER stress and the unfolded protein response. mdpi.com In studies on retinal cells, this compound extract and bixin were shown to reduce tunicamycin-induced caspase-3 activity and inhibit the inversion of phosphatidylserine, an early marker of apoptosis, thereby preventing cell death. nih.gov This modulation of apoptosis pathways highlights a targeted mechanism through which this compound constituents can eliminate cancerous cells. nih.govmdpi.com

Efficacy in Specific Cell Lines

The cytotoxic effects of this compound compounds have been evaluated against a variety of specific human cancer cell lines, demonstrating a broad spectrum of activity. The carotenoid cis-bixin has shown efficacy with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 10 to 50 μM in 24-hour exposures across different tumor types. nih.govnih.gov

This compound-derived tocotrienols have also been tested extensively. This compound tocotrienol (B1241368) (AnTT), rich in delta- and gamma-tocotrienols, has demonstrated cytotoxicity in a concentration-dependent manner. For example, studies on human chondrosarcoma cells (SW1353) revealed IC50 values of 28.5 µg/mL for AnTT, 38.5 µg/mL for γ-tocotrienol, and 19.5 µg/mL for δ-tocotrienol. mdpi.com In human prostate cancer cells (PC3), this compound tocotrienol was found to suppress cell growth by inhibiting Src and Stat3 signaling pathways. jst.go.jp Silver nanoparticles synthesized using this compound seed extract have also been shown to inhibit the proliferation of breast cancer cells (MCF-7). mdpi.com

| This compound Constituent | Cell Line | Cancer Type | Key Findings (IC50) | Reference |

|---|---|---|---|---|

| cis-Bixin | Various | Multiple Myeloma, Lung | 10-50 µM | nih.govnih.gov |

| This compound Tocotrienol (AnTT) | SW1353 | Chondrosarcoma | 28.5 µg/mL | mdpi.com |

| γ-Tocotrienol | SW1353 | Chondrosarcoma | 38.5 µg/mL | mdpi.com |

| δ-Tocotrienol | SW1353 | Chondrosarcoma | 19.5 µg/mL | mdpi.com |

| This compound Tocotrienol | PC3 | Prostate | Suppressed cell growth via inhibition of Src and Stat3. | jst.go.jp |

| This compound-T3 | SKBR3 | Breast | 36 ± 14 µM | oup.com |

Anti-mutagenic Activity Investigations

The potential of this compound and its constituents to counteract DNA damage and mutations has been a subject of scientific inquiry. The carotenoid norbixin, a water-soluble component of this compound, has demonstrated notable anti-mutagenic and antigenotoxic properties. nih.gov In studies using bacterial models, norbixin was found to protect cells against DNA damage induced by hydrogen peroxide (H2O2), superoxide (B77818) anions, and UV radiation. nih.govresearchgate.net Specifically, it showed a maximum inhibition of H2O2-induced mutagenic activity of 87% in the Salmonella mutagenicity test. nih.govresearchgate.net

Wound Healing Efficacy Studies

This compound has a long history in traditional medicine for treating skin injuries, burns, and other wounds. healthbenefitstimes.comcaringsunshine.com Modern scientific studies have begun to validate these uses, attributing the wound healing efficacy to the anti-inflammatory, antioxidant, and antimicrobial properties of its constituents, including carotenoids and tocotrienols. healthbenefitstimes.comcaringsunshine.comdelamazonas.com

In vivo studies have provided compelling evidence for this compound's wound healing capabilities. Research on burn wounds in animal models demonstrated that various preparations of Bixa orellana, including crude extracts, ethanolic extracts, and ointments, were effective in treatment. semanticscholar.orgplantsjournal.com The percent wound contraction, re-epithelialization time, and histological features of wounds treated with this compound extracts were comparable to those treated with the standard topical antimicrobial agent, silver sulfadiazine (B1682646) (SSD). semanticscholar.orgplantsjournal.com

A prospective, randomized controlled trial in humans evaluated the efficacy of a topical ointment derived from Bixa orellana (Urucu) on postoperative elective foot and ankle incisions. nih.govresearchgate.net The results, assessed using the Patient and Observer Scar Assessment Scale (POSAS), showed significant improvements in observer-reported wound vascularity, pigmentation, thickness, and pliability compared to a control ointment. nih.govresearchgate.net Patients also reported more favorable outcomes with the this compound-based ointment. nih.govresearchgate.net Another study on cutaneous lesions in rats found that an aqueous extract of this compound seeds promoted a 94.97% decrease in the total wound area after 14 days, which was significantly more efficient than a commercially available healing agent. nih.gov These findings support the potential of this compound-based formulations in topical applications for enhancing wound repair. healthbenefitstimes.comnih.govnih.gov

| This compound Preparation | Study Model | Key Findings | Reference |

|---|---|---|---|

| Crude, Ethanolic, and Ointment Extracts | Burn wounds in albino mice | Percent wound contraction and re-epithelialization time comparable to silver sulfadiazine (SSD). | semanticscholar.orgplantsjournal.com |

| Aqueous Seed Extract Gel | Exposed cutaneous lesions in rats | 94.97% decrease in total wound area after 14 days, significantly outperforming a commercial healing agent. | nih.gov |

| Topical Ointment (Urucu) | Postoperative incisions in humans | Significant improvements in Patient and Observer Scar Assessment Scale (POSAS) scores for vascularity, pigmentation, and pliability. | nih.govresearchgate.net |

Toxicological and Safety Assessments of Annatto Extracts in Academic Research

Acute Toxicity Studies on Annatto

Acute toxicity studies are fundamental in toxicological assessments to determine the potential for adverse effects following a single high-dose exposure to a substance. For this compound extracts, research has consistently demonstrated a low order of acute toxicity in animal models. The median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population, has been found to be high for various forms of this compound extracts.

In studies conducted on rats, the oral LD50 of oil-soluble this compound extract was reported to be greater than 50 g/kg of body weight. nih.gov Similarly, for water-soluble this compound extract, the oral LD50 in rats was determined to be greater than 35 g/kg. nih.gov In mice, an intraperitoneal LD50 for a water-soluble this compound formulation was established at 700 mg/kg of body weight. nih.gov These findings indicate that large single doses of this compound extracts are required to produce lethal effects, classifying them as having low acute toxicity.

| Test Animal | This compound Formulation | Route of Administration | LD50 Value |

|---|---|---|---|

| Rat | Oil-Soluble this compound Extract | Oral | >50 g/kg |

| Rat | Water-Soluble this compound Extract | Oral | >35 g/kg |

| Mouse | Water-Soluble this compound | Intraperitoneal | 700 mg/kg |

Subchronic Toxicity Investigations of this compound Formulations

Subchronic toxicity studies involve the repeated administration of a substance over a period of time, typically 90 days, to evaluate potential adverse effects from prolonged exposure. Several such studies have been conducted on various this compound formulations, primarily in rats.

A key 13-week subchronic oral toxicity study was performed on Sprague-Dawley rats with dietary levels of a norbixin-containing this compound extract at 0%, 0.1%, 0.3%, and 0.9%. inchem.orgresearchgate.netnih.gov The study revealed no adverse effects on body weight, food and water consumption, or hematological parameters at any dose level. inchem.orgresearchgate.netnih.gov However, at the 0.3% and 0.9% dietary levels, certain changes in blood biochemistry were observed, including increased levels of alkaline phosphatase, phospholipid, total protein, and albumin. inchem.orgresearchgate.netnih.gov A notable finding was a marked elevation in both absolute and relative liver weights in both male and female rats in the 0.3% and 0.9% groups. inchem.orgresearchgate.netnih.gov This was associated with hepatocyte hypertrophy, which is an increase in the size of liver cells. inchem.orgresearchgate.netnih.gov The No-Observed-Adverse-Effect-Level (NOAEL) in this study was determined to be a dietary level of 0.1%, corresponding to 69 mg/kg of body weight per day for males and 76 mg/kg of body weight per day for females. inchem.orgresearchgate.netnih.gov

| Parameter | Findings at 0.3% and 0.9% Dietary Levels | NOAEL (0.1% Dietary Level) |

|---|---|---|

| Body Weight | No adverse effects | No adverse effects |

| Food/Water Consumption | No adverse effects | No adverse effects |

| Hematology | No adverse effects | No adverse effects |

| Blood Biochemistry | Increased alkaline phosphatase, phospholipid, total protein, albumin | No adverse effects |

| Liver Weight | Marked elevation in absolute and relative weights | No adverse effects |

| Histopathology (Liver) | Hepatocyte hypertrophy | No adverse effects |

Genotoxicity Assessments of this compound Compounds

Genotoxicity assessments are performed to determine if a substance can cause damage to genetic material (DNA), which may lead to mutations or cancer. This compound and its principal carotenoids, bixin (B190684) and norbixin (B1239005), have been evaluated in a variety of in vitro and in vivo genotoxicity assays.

Developmental Toxicity Research Related to this compound

Developmental toxicity research investigates the potential of a substance to cause adverse effects on a developing organism, including structural abnormalities (teratogenicity), growth retardation, or death.

A pivotal study evaluated the developmental toxicity of an this compound extract (containing 28% bixin) in Wistar rats. nih.govnih.gov Pregnant rats were administered the this compound extract by gavage from day 6 to day 15 of gestation at various doses. nih.govnih.gov The results of this study indicated no adverse effects on the maternal rats. nih.govnih.gov Furthermore, there was no increase in embryo-lethality, no reduction in fetal body weight, and no increase in the incidence of externally-visible, visceral, or skeletal anomalies in the offspring of the this compound-exposed rats. nih.govnih.gov Based on these findings, the study concluded that this compound was neither maternally toxic nor embryotoxic in the rat. nih.govnih.gov The no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity was determined to be 500 mg/kg of body weight per day or greater. nih.govnih.gov

Research on Allergenicity and Hypersensitivity Reactions to this compound

While generally considered safe, there are case reports in academic literature documenting hypersensitivity reactions to this compound in susceptible individuals. These reactions are relatively rare but can range in severity. The most commonly reported reactions include urticaria (hives) and angioedema (swelling). nih.gov

One notable case report detailed a patient who experienced urticaria, angioedema, and severe hypotension, consistent with anaphylaxis, within 20 minutes of ingesting a cereal containing this compound dye. nih.gov Subsequent skin tests were positive for this compound, and immunoblotting demonstrated the presence of IgE antibodies specific to proteins found in the this compound dye preparation, suggesting an IgE-mediated allergic reaction. nih.gov It is hypothesized that residual proteins from the Bixa orellana seed may be responsible for these hypersensitivity reactions in some individuals. nih.gov Other case reports have also linked this compound consumption to episodes of generalized urticaria. researchgate.net

| Reaction Type | Reported Symptoms | Suspected Mechanism |

|---|---|---|

| Urticaria | Wheals (hives) | IgE-mediated in some cases |

| Angioedema | Swelling of deeper skin layers | IgE-mediated in some cases |

| Anaphylaxis | Urticaria, angioedema, hypotension | IgE-mediated reaction to seed proteins |

Organ-Specific Toxicological Effects (e.g., Hepatic Impacts, Enzyme Activity)

Toxicological studies have investigated the potential for this compound extracts to affect specific organs, with a particular focus on the liver due to its central role in metabolism. As mentioned in the subchronic toxicity section, high doses of this compound extracts have been shown to increase liver weight and cause hepatocyte hypertrophy in rats. inchem.orgresearchgate.netnih.gov

In terms of enzyme activity, some studies have reported changes in liver enzymes. For example, one study found that pure norbixin induced an increase in plasma alanine (B10760859) aminotransferase (ALT), a key liver enzyme, in mice. inchem.org In another study with rats, statistically significant increases in ALT and aspartate aminotransferase (AST) were observed in a small number of female rats receiving high concentrations of an this compound extract. inchem.org However, these enzyme elevations were not accompanied by histopathological evidence of liver damage. inchem.org Research has also shown that this compound can produce a minimal rise in the activity of glucose-6-phosphate dehydrogenase (G-6-PD) and 6-phosphogluconate dehydrogenase (6-PGD) in the liver of rats. nih.gov Conversely, some research suggests that this compound and bixin may have a protective effect against cisplatin-induced liver damage, significantly reducing the enzymes AST and ALT. researchgate.net

| Organ | Observed Effect | Study Details |

|---|---|---|

| Liver | Increased absolute and relative weight | 13-week rat study with high doses of norbixin extract |

| Liver | Hepatocyte hypertrophy | 13-week rat study with high doses of norbixin extract |

| Liver | Increased plasma Alanine Aminotransferase (ALT) | 21-day mouse study with pure norbixin |

| Liver | Increased Glucose-6-Phosphate Dehydrogenase (G-6-PD) | Rat study with a single high dose or 3-week administration |

Regulatory Science and Acceptable Daily Intake (ADI) Derivation Methodologies

The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) establish ADIs for food additives based on a thorough review of available toxicological data.

The derivation of an ADI typically involves identifying the No-Observed-Adverse-Effect-Level (NOAEL) from the most sensitive animal study on the most sensitive species. A safety factor, conventionally 100, is then applied to the NOAEL to account for interspecies and intraspecies differences.

For this compound, JECFA and EFSA have established separate ADIs for its main coloring principles, bixin and norbixin. In 2016, EFSA established an ADI of 6 mg of bixin per kg of body weight per day and an ADI of 0.3 mg of norbixin per kg of body weight per day. foodnavigator.comeuropa.eunih.gov These ADIs were derived from the available toxicological database, which included 90-day toxicity studies. europa.eu JECFA has also established ADIs for bixin and norbixin, with a value of 0-12 mg/kg of body weight for bixin and 0-0.6 mg/kg of body weight for norbixin suggested in 2006. nih.gov These ADIs are applicable to specific this compound extracts that meet defined specifications. nih.gov

| Compound | Regulatory Body | ADI |

|---|---|---|

| Bixin | EFSA (2016) | 6 mg/kg body weight/day |

| Norbixin | EFSA (2016) | 0.3 mg/kg body weight/day |

| Bixin | JECFA (2006) | 0-12 mg/kg body weight/day |

| Norbixin | JECFA (2006) | 0-0.6 mg/kg body weight/day |

Advanced Research Applications and Future Directions for Annatto Compounds

Utilization of Annatto Pigments in Dye-Sensitized Solar Cells (DSSCs)

Researchers are exploring natural pigments as non-toxic, biodegradable, and cost-effective alternatives to synthetic ruthenium-based dyes in dye-sensitized solar cells (DSSCs). sciepublish.comou.ac.lk this compound pigments, specifically bixin (B190684) and norbixin (B1239005), have emerged as promising candidates due to their intense light absorption in the visible spectrum and good chemical stability. sciepublish.com The core function of the dye in a DSSC is to absorb sunlight and transfer the solar energy into electrical energy. semanticscholar.org

Studies have demonstrated the viability of using this compound extracts as photosensitizers. The process involves extracting pigments from this compound seeds using various solvents and anchoring them to a nanostructured, mesoporous semiconductor film, typically titanium dioxide (TiO2), which serves as the photoanode. ou.ac.lksemanticscholar.org The photovoltaic properties of these cells are then evaluated based on metrics such as open-circuit voltage (Voc), short-circuit current (Isc), fill factor (FF), and power conversion efficiency (η).